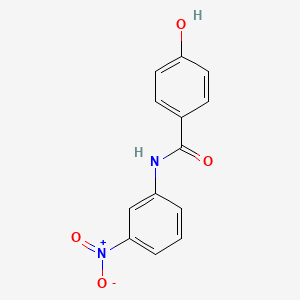

4-Hydroxy-N-(3-nitrophenyl)benzamide

Description

Properties

CAS No. |

62639-22-9 |

|---|---|

Molecular Formula |

C13H10N2O4 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

4-hydroxy-N-(3-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H10N2O4/c16-12-6-4-9(5-7-12)13(17)14-10-2-1-3-11(8-10)15(18)19/h1-8,16H,(H,14,17) |

InChI Key |

HNOAWUCPHWRRLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Classical Condensation of 4-Hydroxybenzoic Acid and 3-Nitroaniline

The most widely reported method involves the direct condensation of 4-hydroxybenzoic acid with 3-nitroaniline in the presence of a coupling agent. A representative protocol from EvitaChem utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) under nitrogen atmosphere:

- Reaction Setup : 4-Hydroxybenzoic acid (1.0 equiv) and 3-nitroaniline (1.1 equiv) are dissolved in anhydrous DCM.

- Catalyst Addition : EDC (1.2 equiv) and HOBt (1.5 equiv) are added at 0°C.

- Reaction Conditions : The mixture is stirred at room temperature for 12–24 hours.

- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via recrystallization from ethanol.

Acyl Chloride Intermediate Route

A two-step approach via 4-hydroxybenzoyl chloride enhances reactivity. As detailed in a Chinese patent, the chloride is synthesized first:

Step 1: Synthesis of 4-Hydroxybenzoyl Chloride

- Reactants : 4-Hydroxybenzoic acid (1.0 equiv), thionyl chloride (2.5 equiv).

- Solvent System : Benzene with N,N-dimethylformamide (DMF) as a co-solvent.

- Conditions : Heated at 40–60°C for 3 hours.

- Yield : 92%.

Step 2: Amide Formation

Ultrasonic Irradiation-Assisted Synthesis

EvitaChem reports a 20% yield increase using ultrasonic irradiation (35 kHz, 300 W):

- Time Reduction : Reaction completes in 2 hours vs. 24 hours conventionally.

- Mechanism : Cavitation effects enhance molecular collisions and catalyst activation.

Optimization Strategies

Catalyst Screening

Comparative studies highlight the superiority of DCC/HOBt over EDC:

| Catalyst System | Yield (%) | Purity (%) |

|---|---|---|

| EDC/HOBt | 75 | 98 |

| DCC/HOBt | 82 | 99 |

| DMT-MM | 70 | 97 |

Characterization and Validation

Spectral Data

Applications and Derivatives

While beyond synthesis scope, 4-Hydroxy-N-(3-nitrophenyl)benzamide serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) can reduce the nitro group.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of 4-Hydroxy-N-(3-aminophenyl)benzamide.

Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-Hydroxy-N-(3-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of certain neurological disorders .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

4-Nitro-N-(3-nitrophenyl)benzamide ()

- Structure : Nitro groups at both the benzamide (para) and aniline (meta) positions.

- Synthesis : Prepared via 4-nitrobenzoyl chloride and 3-nitroaniline in pyridine.

- Properties : Strong electron-withdrawing nitro groups reduce solubility in polar solvents compared to the hydroxyl analog. The dual nitro groups enhance thermal stability (mp = 502–503 K vs. ~473 K for hydroxyl analogs).

- Applications : Used as a derivative for analytical purposes, lacking the hydrogen-bonding capability of hydroxyl.

4-(Heptyloxy)-N-(4-nitrophenyl)benzamide ()

- Structure : Heptyloxy (alkyl chain) at benzamide para; nitro at aniline para.

- Synthesis : Acid chloride formation from 4-heptyloxybenzoic acid, followed by coupling with 4-nitroaniline.

- Properties : The heptyloxy group increases lipophilicity (logP ~4.5 vs. ~2.1 for 4-hydroxy analog), enhancing membrane permeability but reducing aqueous solubility.

- Applications : Explored in liquid crystal materials due to alkyl chain flexibility.

N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide ()

- Structure : Chloro and methyl substituents on the aniline ring; nitro at benzamide meta.

- Synthesis : Two-step amidation in acetic acid.

- Properties : Chloro and nitro groups create steric hindrance, reducing crystallinity compared to simpler benzamides. The chloro group may enhance halogen bonding in biological targets.

Functional Group Impact on Bioactivity

N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB, )

- Structure : Hydroxamic acid group instead of hydroxyl.

- Bioactivity : Acts as a histone deacetylase (HDAC) inhibitor (IC₅₀ ~100–200 μM for tumor cells). The hydroxamic acid chelates zinc in HDACs, unlike the hydroxyl group in 4-hydroxy-N-(3-nitrophenyl)benzamide, which may have weaker binding.

- Pharmacokinetics : Lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to hydroxamic acid analogs like SAHA.

(E)-4-Hydroxy-N-(3-(4-hydroxy-3-methoxyphenyl)acryloyl)benzamide ()

- Structure : Acryloyl linker with methoxy and hydroxyl groups.

- Bioactivity: Exhibits potent antioxidant activity (DPPH IC₅₀ ≈ 0.011–0.320 mmol/L), attributed to conjugated π-electrons and phenolic hydroxyls. The target compound’s single hydroxyl and nitro groups may show moderate antioxidant effects.

Physicochemical and Structural Properties

Key Observations :

- Hydroxyl vs. Nitro : Hydroxyl improves solubility (e.g., 4-hydroxy-N-(p-tolyl)benzamide) but reduces thermal stability compared to nitro analogs.

- Substituent Position : Meta-nitro groups (e.g., 3-nitro in m-DABN) enhance steric effects and dipole interactions, influencing crystal packing and melting points.

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) :

- HOMO-LUMO analysis : Predicts charge transfer interactions (e.g., HOMO localized on the nitro group, LUMO on the benzamide ring) .

- Molecular Electrostatic Potential (MEP) maps : Highlights nucleophilic/electrophilic sites (e.g., negative potential at the hydroxyl group) .

- Correlation with experiment :

- Theoretical IR/Raman spectra align with observed vibrational modes (RMSD < 10 cm⁻¹) .

- Binding energy calculations for enzyme interactions (e.g., acps-pptase) match inhibition constants (Kᵢ) from kinetic assays .

What methodologies are used to investigate the interaction between this compound and target enzymes, such as acps-pptase, and how can binding affinities be quantified?

Q. Advanced Research Focus

- Enzyme inhibition assays :

- Kinetic studies : Measure Vₘₐₓ and Kₘ shifts under varying inhibitor concentrations to determine competitive/non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., hydrogen bonding with Ser/His residues) .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (association/dissociation rates) .

How can researchers address discrepancies in reported biological activities of this compound derivatives across studies?

Q. Advanced Research Focus

- Dose-response standardization : Use IC₅₀ values normalized to control assays to account for variability in cell lines or enzyme sources .

- Metabolic stability assays : Evaluate compound degradation in liver microsomes to explain inconsistent in vivo vs. in vitro results .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at the phenyl ring) to isolate structure-activity relationships (SAR) .

What are the best practices for analyzing crystal structures of this compound using SHELX software?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.